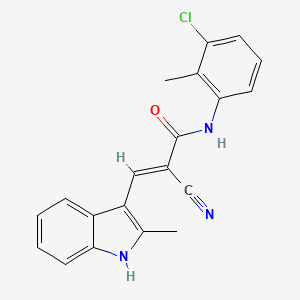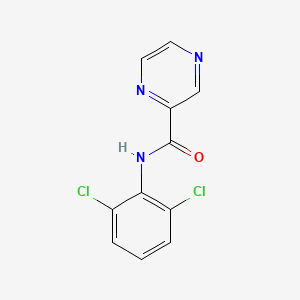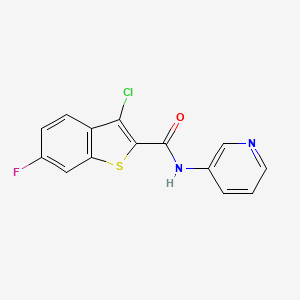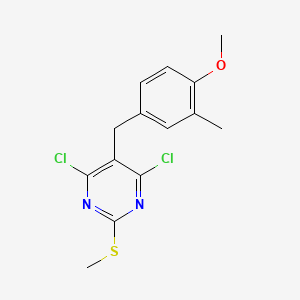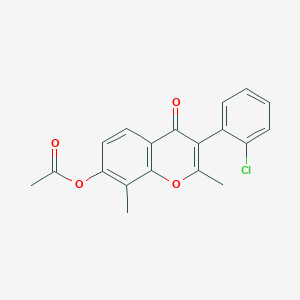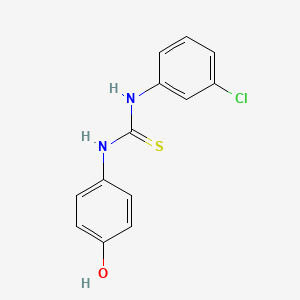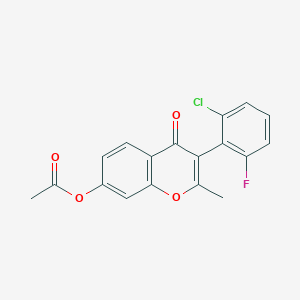
3-(2-chloro-6-fluorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-chloro-6-fluorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate, also known as CFA, is a synthetic compound that belongs to the class of chromene derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and agriculture.
Mecanismo De Acción
3-(2-chloro-6-fluorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate exerts its biological activity by inhibiting the activity of COX-2. COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. By inhibiting the activity of COX-2, this compound reduces the production of prostaglandins, thereby reducing inflammation.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. Studies have shown that this compound reduces the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound also exhibits antioxidant activity by scavenging free radicals. Furthermore, this compound has been found to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 3-(2-chloro-6-fluorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate in lab experiments is its high purity and stability. This compound can be easily synthesized and purified, making it a readily available compound for research purposes. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on 3-(2-chloro-6-fluorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate. One area of interest is the development of this compound-based anti-inflammatory drugs. Another area of research is the investigation of the anticancer properties of this compound and its potential use in cancer therapy. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its effects on various biological pathways.
Métodos De Síntesis
The synthesis of 3-(2-chloro-6-fluorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate involves the condensation of 2-acetyl-7-hydroxy-6-methylchromene with 2-chloro-6-fluorobenzoyl chloride in the presence of a base such as pyridine. The resulting product is then purified through various techniques such as column chromatography and recrystallization to obtain a pure form of this compound.
Aplicaciones Científicas De Investigación
3-(2-chloro-6-fluorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. Studies have shown that this compound inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This makes this compound a promising candidate for the development of anti-inflammatory drugs.
Propiedades
IUPAC Name |
[3-(2-chloro-6-fluorophenyl)-2-methyl-4-oxochromen-7-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClFO4/c1-9-16(17-13(19)4-3-5-14(17)20)18(22)12-7-6-11(24-10(2)21)8-15(12)23-9/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKGPNUAQSSELNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C)C3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClFO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl (4-{[(2,3-dimethylphenyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B5862465.png)
![2-(2-methylphenyl)-5-{[2-(4-morpholinyl)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B5862466.png)
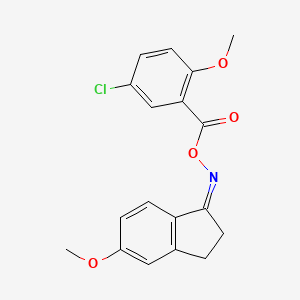
![1-[(2-phenylvinyl)sulfonyl]indoline](/img/structure/B5862472.png)
![4-[2,4-bis(methylsulfonyl)phenyl]morpholine](/img/structure/B5862478.png)
![N-{5-[(isobutylamino)sulfonyl]-2-methoxyphenyl}acetamide](/img/structure/B5862486.png)
